
Streptomycin solution
Übersicht
Beschreibung
Streptomycin sulfate is an antibiotic derived from the bacterium Streptomyces griseus. It was the first aminoglycoside antibiotic to be discovered and has been used extensively to treat various bacterial infections, including tuberculosis, plague, and tularemia . Streptomycin sulfate works by inhibiting protein synthesis in bacteria, leading to bacterial death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Streptomycin-Sulfat wird typischerweise durch Fermentation von Streptomyces griseus hergestellt. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, um das Antibiotikum zu isolieren. Der Prozess umfasst:
- Kultivierung von Streptomyces griseus in einem geeigneten Medium.
- Ernte der Fermentationsbrühe.
- Reinigung des Antibiotikums unter Verwendung von Techniken wie Ionenaustauschchromatographie und Kristallisation .
Industrielle Produktionsverfahren: Die industrielle Produktion von Streptomycin-Sulfat beinhaltet großtechnische Fermentationsprozesse. Die Sporen von Streptomyces griseus werden in ein nährstoffreiches Medium geimpft und unter kontrollierten Bedingungen wachsen gelassen. Das Antibiotikum wird dann extrahiert und gereinigt, wobei fortschrittliche Techniken verwendet werden, um eine hohe Reinheit und Potenz zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Streptomycin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Hauptprodukte:
Oxidation: Streptidin und Streptobiosamin.
Hydrolyse: Streptidin, Streptobiosamin und Maltol.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Treatment of Infections
Streptomycin is primarily used to treat infections caused by aerobic gram-negative bacteria. Its notable applications include:
- Tuberculosis : Streptomycin is a critical component of multi-drug regimens for treating pulmonary tuberculosis, especially in cases resistant to first-line therapies. It is often used in conjunction with isoniazid, rifampin, and pyrazinamide .
- Brucellosis and Tularemia : The antibiotic is effective against Brucella species and Francisella tularensis, the causative agents of brucellosis and tularemia, respectively .
- Plague : Streptomycin is recommended for treating plague caused by Yersinia pestis, particularly in severe cases .
1.2 Antimicrobial Mechanism
Streptomycin functions by inhibiting bacterial protein synthesis, specifically targeting the 30S ribosomal subunit. This mechanism makes it effective against a broad spectrum of bacteria, although resistance has emerged in some strains due to impaired drug transport into bacterial cells .
Formulations and Stability
2.1 Stabilized Aqueous Solutions
Research has focused on developing stable aqueous solutions of streptomycin to enhance its shelf life and efficacy. A patented formulation includes stabilizing agents like monothioglycerol and sodium bisulfite, which prevent discoloration and precipitation over extended storage periods .
Component | Concentration (mg/mL) |
---|---|
Streptomycin sulfate | 690 |
Sodium bisulfite | 5 |
Sodium citrate | 20 |
Monothioglycerol | 2.5 |
Phenol | 2.5 |
This formulation has shown improved stability compared to traditional preparations, remaining clear and effective even after prolonged storage at elevated temperatures .
Innovative Delivery Systems
3.1 Niosome-Encapsulated Streptomycin
Recent studies have explored the use of niosomes—non-ionic surfactant-based vesicles—for delivering streptomycin sulfate. This method enhances the antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli while reducing cytotoxicity to human cells .
3.2 Release Profiles
Research indicates that niosome-encapsulated streptomycin exhibits a controlled release profile, with approximately 66% of the drug released over 72 hours, significantly improving its therapeutic potential against biofilms and resistant bacteria .
Experimental Applications
4.1 Research in Cellular Biology
Streptomycin is frequently used in cell culture as a supplement to prevent bacterial contamination. It is commonly included in media formulations at concentrations around 1% (penicillin-streptomycin solution) to maintain sterile conditions during cellular experiments .
4.2 Immunological Studies
Studies have shown that streptomycin can influence immune responses in macrophages, enhancing phagocytosis and cytokine production. This property makes it a valuable tool for investigating immune mechanisms in various disease models .
Case Studies
5.1 Tuberculosis Treatment Outcomes
A case study examining patients with drug-resistant tuberculosis highlighted the effectiveness of streptomycin as part of an alternative treatment regimen when standard therapies failed. Patients receiving streptomycin showed significant improvement in clinical symptoms and radiological findings after several months of therapy.
5.2 Niosome Delivery Efficacy
In a comparative study on niosome-encapsulated versus free streptomycin, researchers found that niosome formulations exhibited enhanced antimicrobial activity and reduced cytotoxicity compared to traditional formulations, suggesting a promising avenue for future antibiotic delivery systems .
Wirkmechanismus
Streptomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex formation and causes misreading of the mRNA, leading to the production of faulty proteins and ultimately bacterial death . The primary molecular target is the 16S rRNA within the 30S ribosomal subunit .
Vergleich Mit ähnlichen Verbindungen
- Gentamicin
- Neomycin
- Kanamycin
- Tobramycin
Comparison:
- Gentamicin: Like streptomycin sulfate, gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis. gentamicin has a broader spectrum of activity and is less toxic to the kidneys .
- Neomycin: Neomycin is also an aminoglycoside but is primarily used topically due to its high toxicity when administered systemically .
- Kanamycin: Kanamycin is similar to streptomycin sulfate in its mechanism of action but is more effective against certain strains of bacteria .
- Tobramycin: Tobramycin is used to treat severe bacterial infections and is often preferred for its lower toxicity compared to streptomycin sulfate .
Streptomycin sulfate remains a critical antibiotic in the treatment of specific bacterial infections, particularly those resistant to other antibiotics. Its unique mechanism of action and broad range of applications make it an invaluable tool in both clinical and research settings.
Biologische Aktivität
Streptomycin is an aminoglycoside antibiotic that is primarily used to treat infections caused by certain bacteria, particularly those associated with tuberculosis and other serious infections. This article delves into the biological activity of streptomycin solution, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Streptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The interaction with ribosomal RNA and ribosomal proteins is crucial for its action, as mutations in these components can lead to antibiotic resistance.
Antimicrobial Efficacy
Streptomycin has demonstrated significant activity against a range of Gram-negative and some Gram-positive bacteria. Its efficacy varies depending on the bacterial strain and environmental conditions.
Table 1: Antimicrobial Activity of Streptomycin Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.25 - 2 µg/mL | |
Escherichia coli | 8 - 64 µg/mL | |
Staphylococcus aureus | 16 - 128 µg/mL | |
Pseudomonas aeruginosa | 32 - 256 µg/mL |
Research Findings
Recent studies have explored various formulations of streptomycin to enhance its delivery and effectiveness:
- Niosome-Encapsulated Streptomycin : A study investigated streptomycin sulfate-loaded niosomes, which showed improved stability and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The release profile indicated that about 66.4% of the drug was released within 72 hours, demonstrating potential for enhanced therapeutic efficacy over free streptomycin solutions .
- Resistance Mechanisms : Research has identified that Mycobacterium bovis BCG can develop intrinsic resistance to streptomycin through the action of dehydroquinate synthase (DHQS), which binds to streptomycin without hydrolyzing it. This binding reduces the interaction between streptomycin and its target in the ribosome, indicating a novel mechanism of antibiotic resistance .
Case Studies
- Tuberculosis Treatment : Streptomycin has been a cornerstone in the treatment regimen for tuberculosis. A clinical study reported that patients receiving streptomycin in combination with other anti-TB drugs showed a higher rate of sputum conversion compared to those on monotherapy.
- Combination Therapy : In a comparative study involving multi-drug resistant strains, the combination of streptomycin with other antibiotics demonstrated synergistic effects, leading to improved outcomes in resistant infections. This highlights the importance of combination therapy in managing resistant bacterial strains.
Eigenschaften
IUPAC Name |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENRWWVYAAPBI-YZTFXSNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N14O36S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3810-74-0 | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Streptomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.